4-Tert-butyl-4'-fluorobenzophenone

Description

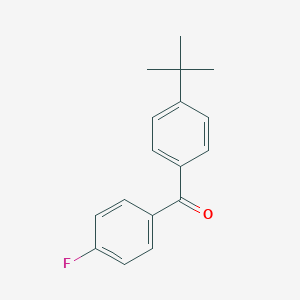

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 | |

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-58-6 | |

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Tert-butyl-4'-fluorobenzophenone molecular weight

An In-depth Technical Guide on 4-Tert-butyl-4'-fluorobenzophenone

This guide provides detailed information on the molecular weight and related properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted aromatic ketone. Its chemical structure consists of a benzophenone core with a tert-butyl group and a fluorine atom at the 4 and 4' positions of the phenyl rings, respectively.

Quantitative Molecular Information

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C17H17FO | [1][2] |

| Molecular Weight | 256.31 g/mol | [1][2] |

| CAS Number | 16574-58-6 | [1][2] |

Logical Relationship of Molecular Components

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical relationship between the elemental components of this compound and its final molecular weight.

Caption: Relationship of atomic components to the final molecular weight.

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are not detailed in the provided search results, standard analytical techniques would be employed to verify its molecular weight.

Typical Experimental Workflow for Molecular Weight Verification:

-

Sample Preparation: A pure sample of this compound is dissolved in a suitable solvent.

-

Mass Spectrometry Analysis: The prepared sample is introduced into a mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate charged molecular ions.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the detector.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+, which confirms the molecular weight of the compound.

The following diagram illustrates a generalized workflow for this process.

Caption: A typical workflow for verifying molecular weight via mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for producing 4-tert-butyl-4'-fluorobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core synthesis pathway.

Core Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide, 4-fluorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride. The tert-butyl group is an ortho, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Quantitative Data for Friedel-Crafts Acylation

While specific quantitative data for the synthesis of this compound is not extensively published, the following table presents expected values based on analogous Friedel-Crafts acylation reactions, such as the synthesis of 4-ethylbenzophenone which reports yields in the range of 60-78%[1].

| Parameter | Value | Notes |

| Typical Yield | 65-80% | Dependent on reaction scale and purity of reagents. |

| Purity | >97% | Achievable through recrystallization or column chromatography. |

| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Reaction Temp. | 0°C to room temp. | Initial cooling is crucial to control the exothermic reaction. |

| Primary Isomer | para- | Steric hindrance from the tert-butyl group favors para-substitution. |

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

Materials:

-

tert-Butylbenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension. Following this, tert-butylbenzene (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by TLC.

-

Work-up: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid. This is stirred until the solids dissolve. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow: Friedel-Crafts Acylation

References

Spectral Data Analysis of 4-Tert-butyl-4'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6), a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, namely 4-tert-butyl-benzophenone and 4-fluorobenzophenone. This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of 4-tert-butyl-benzophenone and 4-fluorobenzophenone, offering a reliable reference for the identification and characterization of the target compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.80 | Doublet of doublets | 2H | Protons ortho to carbonyl on fluoro-substituted ring |

| ~ 7.75 | Doublet | 2H | Protons ortho to carbonyl on tert-butyl-substituted ring |

| ~ 7.50 | Doublet | 2H | Protons meta to carbonyl on tert-butyl-substituted ring |

| ~ 7.15 | Doublet of doublets | 2H | Protons meta to carbonyl on fluoro-substituted ring |

| 1.35 | Singlet | 9H | tert-butyl group protons |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.5 | Carbonyl carbon (C=O) |

| ~ 165.0 (d, ¹JCF ≈ 250 Hz) | Carbon bearing fluorine |

| ~ 156.0 | Carbon bearing tert-butyl group |

| ~ 135.0 | Quaternary carbon (ipso to carbonyl on tert-butyl ring) |

| ~ 133.0 (d, ³JCF ≈ 9 Hz) | Carbons ortho to carbonyl on fluoro-substituted ring |

| ~ 132.5 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon (ipso to carbonyl on fluoro ring) |

| ~ 129.5 | Carbons ortho to carbonyl on tert-butyl-substituted ring |

| ~ 125.5 | Carbons meta to carbonyl on tert-butyl-substituted ring |

| ~ 115.5 (d, ²JCF ≈ 22 Hz) | Carbons meta to carbonyl on fluoro-substituted ring |

| 35.0 | Quaternary carbon of tert-butyl group |

| 31.0 | Methyl carbons of tert-butyl group |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 1660 | Strong | C=O (ketone) stretch |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1230 | Strong | C-F stretch |

| ~ 840 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 256 | High | [M]⁺ (Molecular ion) |

| 241 | Medium | [M - CH₃]⁺ |

| 199 | Low | [M - C(CH₃)₃]⁺ |

| 123 | High | [C₆H₄COF]⁺ |

| 161 | Medium | [C₆H₄COC(CH₃)₃]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty accessory is typically recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of relatively small organic molecules. This technique typically induces fragmentation, providing valuable structural information.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: Workflow for spectral data acquisition, processing, and analysis.

An In-depth Technical Guide to (4-tert-butylphenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)(4-fluorophenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its potential applications based on the known biological activities of the benzophenone scaffold. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

The IUPAC name for 4-Tert-butyl-4'-fluorobenzophenone is (4-tert-butylphenyl)(4-fluorophenyl)methanone . This compound belongs to the diaryl ketone class, characterized by a carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the para position, and the other with a fluorine atom, also at the para position.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)(4-fluorophenyl)methanone

| Property | Value | Reference |

| IUPAC Name | (4-tert-butylphenyl)(4-fluorophenyl)methanone | |

| Synonyms | This compound | [1] |

| CAS Number | 16574-58-6 | [1][2] |

| Molecular Formula | C₁₇H₁₇FO | [1] |

| Molecular Weight | 256.31 g/mol | [1] |

| Melting Point | Data not available in cited sources | |

| Boiling Point | Data not available in cited sources | |

| Solubility | Data not available in cited sources |

Synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone

The most common and efficient method for the synthesis of diaryl ketones like (4-tert-butylphenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

In the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone, tert-butylbenzene can be acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The tert-butyl group is an ortho-, para-director, but due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone via Friedel-Crafts acylation.

Materials:

-

tert-Butylbenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butylbenzene (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath with stirring.

-

Addition of Catalyst: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.2 equivalents). It is crucial to perform this addition carefully as the reaction can be exothermic. Stir the mixture until the aluminum chloride is well-dispersed.

-

Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts. This step should be performed in a well-ventilated fume hood as HCl gas may be evolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude (4-tert-butylphenyl)(4-fluorophenyl)methanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Workflow Diagram

Caption: Synthesis workflow for (4-tert-butylphenyl)(4-fluorophenyl)methanone.

Potential Applications in Drug Development

While specific biological activities for (4-tert-butylphenyl)(4-fluorophenyl)methanone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry. Benzophenone derivatives have been shown to exhibit a wide range of biological activities, suggesting potential areas of investigation for this compound.[3][4]

Structure-Activity Relationship (SAR) of Benzophenones

The biological activity of benzophenone derivatives is often influenced by the nature and position of substituents on the phenyl rings.[5][6][7]

-

Antiviral Activity: Certain benzophenone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] The substituents on the phenyl rings play a crucial role in the binding affinity to the enzyme's allosteric site.

-

Anticancer Activity: Many natural and synthetic benzophenones exhibit cytotoxic effects on various cancer cell lines.[4] The presence of hydroxyl and prenyl groups is often associated with enhanced activity.

-

P-glycoprotein (P-gp) Inhibition: Some benzophenone analogues act as inhibitors of the P-glycoprotein efflux pump, which is implicated in multidrug resistance (MDR) in cancer.[3][7] This suggests a potential role for such compounds in overcoming MDR in chemotherapy.

-

Antimicrobial and Anti-inflammatory Effects: Various substituted benzophenones have demonstrated antimicrobial and anti-inflammatory properties.[4]

Logical Relationship Diagram for Potential Activities

Caption: Potential therapeutic applications based on the benzophenone scaffold.

Conclusion

(4-tert-butylphenyl)(4-fluorophenyl)methanone is a readily synthesizable compound via Friedel-Crafts acylation. While specific biological data for this molecule is sparse in the current literature, its structural similarity to other biologically active benzophenones makes it a compound of interest for further investigation. Researchers in drug discovery are encouraged to explore its potential as an antiviral, anticancer, or MDR-reversing agent. The detailed synthetic protocol provided herein serves as a practical guide for its preparation and subsequent evaluation.

References

- 1. This compound | 16574-58-6 [amp.chemicalbook.com]

- 2. This compound CAS#: 16574-58-6 [amp.chemicalbook.com]

- 3. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safety Profile of 4-Tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Tert-butyl-4'-fluorobenzophenone (CAS No: 16574-58-6), compiled from available safety data sheets and chemical databases. The information is intended to guide safe handling, storage, and use in a research and development setting.

Compound Identification and Overview

This compound is a substituted aromatic ketone. Its chemical structure, featuring a tert-butyl group and a fluorine atom on opposite phenyl rings, makes it a subject of interest in synthetic chemistry. Understanding its safety profile is paramount for risk assessment and mitigation in the laboratory.

| Identifier | Value |

| Chemical Name | (4-tert-butylphenyl)(4-fluorophenyl)methanone |

| Synonyms | This compound |

| CAS Number | 16574-58-6[1][2] |

| Molecular Formula | C₁₇H₁₇FO[1] |

| Molecular Weight | 256.31 g/mol [1] |

Hazard Identification and GHS Classification

While specific toxicological studies for this compound are not widely available, data for the closely related compound 4-Fluorobenzophenone provides insight into its likely hazard profile. Based on this surrogate data, the compound is classified as follows:

GHS Hazard Statements:

The logical workflow for assigning these classifications based on experimental observation is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is critical to note that key safety metrics such as flash point and acute toxicity values (LD50/LC50) are not available in the reviewed public data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (Crystal - Powder) | TCI Chemicals[3] |

| Color | White - Almost white | TCI Chemicals[3] |

| Melting Point | 49°C | TCI Chemicals[3] |

| Boiling Point | 161°C at 1.7 kPa | TCI Chemicals[3] |

| Flash Point | No data available | TCI Chemicals[3] |

| Autoignition Temp. | No data available | TCI Chemicals[3] |

| Solubility | No data available | |

Table 2: Toxicological and Ecological Data

| Endpoint | Value | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | No data available | TCI Chemicals[3] |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| Skin Corrosion/Irritation | No data available | TCI Chemicals[3] |

| Serious Eye Damage/Irritation | No data available | TCI Chemicals[3] |

| Ecotoxicity | No data available | Fisher Scientific |

Note: The absence of data does not imply the substance is non-hazardous. Standard precautions for handling potentially irritating chemicals should be observed.

Experimental Protocols

While specific toxicological studies for this compound were not found, it is instructive to understand the standard methodologies used to generate such data. The OECD Guideline 420 for Acute Oral Toxicity (Fixed Dose Procedure) is a common protocol for assessing the potential danger of a substance if ingested.[6]

Methodology: OECD Test Guideline 420 - Acute Oral Toxicity, Fixed Dose Procedure

This method is designed to assess acute toxicity without using mortality as the primary endpoint, thereby reducing animal suffering.[7]

-

Principle: The test substance is administered to animals (typically female rats) in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The goal is to identify a dose that produces evident toxicity without causing death.[8][9]

-

Sighting Study: An initial "sighting study" is performed on a single animal to determine the appropriate starting dose for the main study. The dose is chosen based on its likelihood to produce some signs of toxicity without severe effects.[7][10]

-

Main Study: Depending on the outcome of the sighting study, a group of five animals is dosed at the selected starting level.[7][8] The procedure continues with higher or lower fixed doses in subsequent groups based on the presence or absence of toxicity signs.[8]

-

Administration: The substance is administered by gavage. Animals are fasted before dosing and food is withheld for 3-4 hours after dosing.[8][9]

-

Observation: Animals are observed in detail for a minimum of 14 days.[7] Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight. At the end of the study, a gross necropsy is performed on all animals.[7]

-

Endpoint: The study allows the substance to be classified for acute toxicity according to the Globally Harmonised System (GHS).[6][8]

The workflow for this experimental protocol is visualized below.

Signaling Pathways and Mechanism of Action

There is no specific information available in the reviewed literature regarding the molecular signaling pathways or the precise mechanism of toxicity for this compound. Research into the toxicodynamics of this compound would be required to elucidate these details.

First Aid and Protective Measures

Given the hazard classifications, the following protective and first aid measures are recommended:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.

-

Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

References

- 1. This compound | 16574-58-6 [amp.chemicalbook.com]

- 2. This compound CAS#: 16574-58-6 [amp.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 10. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to Commercial Sourcing and Analysis of 4-Tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, and analytical methodologies for 4-Tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6). This information is intended to assist researchers and professionals in the effective sourcing, qualification, and application of this compound in research and development.

Commercial Suppliers and Product Specifications

This compound is available from a variety of chemical suppliers. The table below summarizes key information from several recognized vendors. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Location | Purity | Available Quantities |

| Ambeed, Inc. | USA | >97% | Bulk quantities available upon request |

| Alfa Chemistry | USA | 97% | Grams to kilograms |

| BOC Sciences | USA | 97% | Grams to kilograms |

| SAGECHEM LIMITED | China | >98% | Grams to multi-kilograms |

| BLD Pharmatech Ltd. | China | >97% | Grams to kilograms |

| Hangzhou Leap Chem Co., Ltd. | China | >98% | Grams to kilograms |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C17H17FO |

| Molecular Weight | 256.31 g/mol [1] |

| CAS Number | 16574-58-6[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-79 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established chemical principles.

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.

Materials:

-

tert-Butylbenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylbenzene and 4-fluorobenzoyl chloride in anhydrous DCM.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Materials:

-

Crude this compound

-

Ethanol or a suitable solvent system (e.g., hexane/ethyl acetate)

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The tert-butyl protons will appear as a singlet around δ 1.3 ppm. The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 195 ppm), the carbons of the tert-butyl group, and the aromatic carbons.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a signal corresponding to the fluorine atom on the benzoyl ring.

HPLC can be used to determine the purity of the compound.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common mobile phase system.

-

Detection: UV detection at a wavelength around 254 nm is appropriate for this chromophoric compound.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Workflow and Pathway Diagrams

The following diagrams illustrate key workflows relevant to the procurement and use of this compound.

Caption: Supplier Identification and Qualification Workflow.

Caption: General Experimental Workflow for this compound.

References

Unveiling the Crystal Structure of 4-Tert-butyl-4'-fluorobenzophenone: A Technical Guide Based on Analogous Compounds

An in-depth analysis for researchers, scientists, and drug development professionals.

The specific crystal structure of 4-Tert-butyl-4'-fluorobenzophenone has not been reported in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive overview of what can be inferred about its solid-state properties by examining the crystal structures of closely related analogues. By analyzing the crystallographic data of 4,4'-difluorobenzophenone, we can predict potential molecular conformations, packing motifs, and intermolecular interactions that may be relevant to the solid-state behavior of this compound. This approach is crucial for applications in drug development and materials science where crystal packing can significantly influence a compound's physical and chemical properties.

Molecular Structure and Conformation

This compound is a diarylketone with a flexible conformation defined by the torsion angles of its two phenyl rings relative to the central carbonyl group. The bulky tert-butyl group on one phenyl ring and the fluorine atom on the other are expected to influence the overall molecular shape and how the molecules pack in a crystalline lattice.

To visualize the logical process of using an analogous structure for prediction, the following workflow diagram is presented:

Caption: Workflow for predicting the crystal structure of a target molecule using data from a structural analogue.

Crystallographic Data of a Structural Analogue: 4,4'-Difluorobenzophenone

The crystal structure of 4,4'-difluorobenzophenone provides a valuable starting point for understanding the solid-state characteristics of related benzophenone derivatives. The crystallographic data for this analogue is summarized below.

| Parameter | 4,4'-Difluorobenzophenone |

| Chemical Formula | C₁₃H₈F₂O |

| Space Group | C 1 2/c 1 |

| a (Å) | 23.184 |

| b (Å) | 6.170 |

| c (Å) | 7.409 |

| α (°) | 90 |

| β (°) | 79.868 |

| γ (°) | 90 |

| Z | 8 |

| V (ų) | 1044.5 |

| Data sourced from the Crystallography Open Database (COD) entry 2009451, as published by Maginn, S.J. & Davey, R.J. in Acta Crystallographica Section C (1994), 50(2), 254-255. |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4,4'-difluorobenzophenone would have followed a standard single-crystal X-ray diffraction (SCXRD) protocol. This experimental procedure is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

The logical flow of a typical SCXRD experiment is as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The key steps in this process are:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain a final, accurate crystal structure.

Predicted Intermolecular Interactions for this compound

Based on the structure of 4,4'-difluorobenzophenone and considering the substitution pattern of the target molecule, several types of intermolecular interactions can be anticipated to play a role in its crystal packing. The presence of the carbonyl group, the fluorine atom, and the aromatic rings suggests the possibility of the following interactions:

-

Dipole-Dipole Interactions: The polar carbonyl group is a prominent feature and will likely lead to significant dipole-dipole interactions, influencing the packing arrangement.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen are expected to be a common motif in the crystal structure.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···F Interactions: Weak interactions involving the fluorine atom and C-H donors are also possible.

The large tert-butyl group will introduce significant steric hindrance. This bulkiness will likely prevent a co-planar arrangement of the phenyl rings and will play a dominant role in the overall crystal packing, potentially leading to a less dense structure compared to 4,4'-difluorobenzophenone.

A diagram illustrating these potential intermolecular interactions is provided below:

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Conclusion

While the experimental crystal structure of this compound remains to be determined, a detailed analysis of its structural analogue, 4,4'-difluorobenzophenone, provides valuable insights into its likely solid-state properties. The interplay of the bulky tert-butyl group and the polar fluorine atom and carbonyl group is expected to result in a complex and interesting crystal packing arrangement governed by a combination of steric effects and weak intermolecular interactions. Experimental determination of this structure would be a valuable contribution to the field of chemical crystallography and would be of significant interest to those working in drug design and materials science.

Photophysical Properties of 4-Tert-butyl-4'-fluorobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-Tert-butyl-4'-fluorobenzophenone. Due to a lack of specific experimental data for this particular substituted benzophenone in the public domain, this guide synthesizes information from closely related analogs, namely 4-tert-butylbenzophenone and 4-fluorobenzophenone, to project the expected photophysical behavior. Detailed experimental protocols for key photophysical measurements are also provided to enable researchers to characterize this and similar molecules.

Introduction to Benzophenone Photophysics

Benzophenones are a class of aromatic ketones known for their rich and well-studied photochemistry and photophysics. Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are excited from the ground state (S₀) to a singlet excited state (S₁ or higher). A key characteristic of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁). This process is typically much faster than fluorescence, resulting in very low fluorescence quantum yields. The triplet state is relatively long-lived and is the primary photoactive species responsible for most of the photochemical reactions of benzophenones, such as hydrogen abstraction and energy transfer.

The nature and position of substituents on the phenyl rings can significantly influence the photophysical properties of benzophenones by altering the energies and characters of the n-π* and π-π* electronic transitions. Electron-donating groups, such as the tert-butyl group, and electron-withdrawing groups, like fluorine, can modulate the absorption and emission characteristics, as well as the efficiency of intersystem crossing and the reactivity of the triplet state.

Estimated Photophysical Data

The following tables summarize the known photophysical data for 4-tert-butylbenzophenone and 4-fluorobenzophenone. This data is used to provide an educated estimation for the properties of this compound.

Table 1: UV-Visible Absorption Data

| Compound | Solvent | λ_max (n→π) (nm) | λ_max (π→π) (nm) |

| 4-tert-butylbenzophenone | Various | ~340 | ~250 |

| 4-fluorobenzophenone | Various | ~335 | ~250 |

| This compound (Estimated) | Non-polar Solvents | ~340 | ~250 |

Estimation Rationale: The n→π* transition is sensitive to the substitution on the benzoyl phenyl ring. The tert-butyl group is weakly electron-donating, while the fluoro group is weakly electron-withdrawing. Their opposing positions may lead to minimal net change in the n→π* transition energy compared to the parent benzophenone, likely resembling the 4-tert-butyl derivative more closely. The π→π* transition is less sensitive to such substitution and is expected to remain around 250 nm.

Table 2: Emission and Excited State Data

| Compound | Property | Value | Conditions |

| 4-tert-butylbenzophenone | Phosphorescence λ_max | ~450 nm | Low Temperature |

| Triplet Lifetime (τ_T) | µs - ms range | Degassed solution | |

| 4-fluorobenzophenone | Phosphorescence λ_max | ~450 nm | Low Temperature |

| Triplet Lifetime (τ_T) | µs - ms range | Degassed solution | |

| This compound (Estimated) | Fluorescence Quantum Yield (Φ_F) | < 0.01 | Room Temperature |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1.0 | Room Temperature | |

| Phosphorescence λ_max | ~450 nm | Low Temperature | |

| Triplet Lifetime (τ_T) | µs - ms range | Degassed solution |

Estimation Rationale: Like most benzophenone derivatives, this compound is expected to have a very low fluorescence quantum yield due to highly efficient intersystem crossing. The intersystem crossing quantum yield is therefore expected to be near unity. The phosphorescence maximum and triplet lifetime are not expected to be significantly altered by these particular substituents and should be in the typical range observed for benzophenones.

Key Photophysical Processes and Diagrams

The photophysical processes of a substituted benzophenone can be visualized using a Jablonski diagram.

Core Electrochemical Behavior of Substituted Benzophenones

An In-depth Technical Guide to the Electrochemical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted benzophenones, a class of compounds with significant applications in photochemistry, materials science, and medicinal chemistry. Understanding their redox behavior is crucial for developing new applications and elucidating reaction mechanisms. This document summarizes key quantitative data, details experimental protocols, and visualizes the fundamental electrochemical processes.

Substituted benzophenones typically undergo a two-step one-electron reduction process in aprotic solvents.[1][2] The first step is generally a reversible reduction that forms a stable radical anion.[1] The second step involves a further one-electron reduction to generate an unstable dianion, which is often an irreversible process.[1] The stability and subsequent reactions of these reduced species are highly dependent on the nature of the substituents on the benzophenone core, as well as the experimental conditions such as the solvent and the presence of proton donors.[3]

The electrochemical reduction of benzophenone can be summarized as follows:

-

First One-Electron Reduction (Reversible): BP + e⁻ ⇌ BP•⁻ (Radical Anion)

-

Second One-Electron Reduction (Often Irreversible): BP•⁻ + e⁻ → BP²⁻ (Dianion)

The presence of electron-withdrawing or electron-donating substituents on the aromatic rings significantly influences the reduction potentials of these processes.

Influence of Substituents on Reduction Potentials

The electronic nature of the substituents on the benzophenone molecule has a predictable effect on its electrochemical properties. A linear relationship often exists between the half-wave potentials of substituted benzophenones and Hammett's substituent constants (σ), indicating that electron-withdrawing groups facilitate the reduction (make the potential less negative), while electron-donating groups hinder it (make the potential more negative).[4][5]

-

Electron-Withdrawing Groups (e.g., -Cl, -CH₂Br): These groups stabilize the resulting radical anion and dianion, thus shifting the reduction potentials to less negative values.[2]

-

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups destabilize the negatively charged reduced species, leading to more negative reduction potentials.[2]

This relationship allows for the tuning of the redox properties of benzophenones for specific applications.

Quantitative Electrochemical Data

The following table summarizes the cathodic peak potentials (Epc) for the first reduction of various substituted benzophenones, as determined by cyclic voltammetry. These values provide a quantitative measure of the ease of reduction for each compound.

| Substituent | Position | Cathodic Peak Potential (Epc vs. Fc/Fc⁺) [V] | Reference |

| 4-CH₂Br | para | -1.983 | [6] |

| 4-Cl | para | -2.062 | [1] |

| 3-Cl | meta | -2.030 | [1] |

| Unsubstituted | - | -2.176 | [1] |

| 4-CH₃ | para | -2.275 | [1] |

| 3-CH₃ | meta | -2.260 | [1] |

| 2-CH₃ | ortho | -2.315 | [1] |

| 4-OCH₃ | para | -2.236 | [1] |

| 4-NH₂ | para | -2.404 | [1] |

Data obtained at a scan rate of 0.100 V s⁻¹ in dimethylformamide as the solvent.[1][6]

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of substituted benzophenones.[2][6] A typical experimental setup and procedure are detailed below.

Materials and Instrumentation

-

Working Electrode: Glassy carbon electrode[7]

-

Counter Electrode: Platinum wire[7]

-

Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)[7][8]

-

Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly used.[1][7]

-

Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M is used to ensure conductivity of the solution.[6][7]

-

Analyte Concentration: Typically in the range of 1-5 mM.[7]

-

Instrumentation: A potentiostat, such as the Princeton Applied Research Corp. Model 170, is used to control the potential and measure the current.[9]

Experimental Procedure

-

Solution Preparation: The substituted benzophenone and the supporting electrolyte are dissolved in the chosen aprotic solvent. The solution is then deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Cell Setup: A three-electrode system is employed.[9] The working, counter, and reference electrodes are immersed in the deoxygenated analyte solution.

-

Cyclic Voltammetry Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 0.1 V s⁻¹).[7] The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: The cyclic voltammogram is analyzed to determine key electrochemical parameters, including the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa). The reversibility of the redox process can be assessed from the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

Visualizations

Electrochemical Reduction Pathway of Substituted Benzophenones

Caption: General electrochemical reduction pathway of substituted benzophenones.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for a typical cyclic voltammetry experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

A Technical Guide to the Photophysical Properties and Quantum Yield Determination of 4-Tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photochemistry of Substituted Benzophenones

Benzophenone and its derivatives are a class of aromatic ketones that have been extensively studied due to their rich and varied photochemical behavior.[1] Upon absorption of ultraviolet (UV) light, benzophenones are excited from their singlet ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to a longer-lived triplet state (T₁).[2] This triplet state is the primary photoactive species responsible for the majority of the photochemical reactions of benzophenones.[3]

The nature and position of substituents on the phenyl rings can significantly influence the photophysical properties of benzophenones, including their absorption spectra, triplet state lifetimes, and quantum yields.[4] The tert-butyl group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, in 4-tert-butyl-4'-fluorobenzophenone are expected to modulate the energy levels of the excited states and the efficiency of photochemical processes.

Quantitative Data on Related Benzophenone Derivatives

To provide a basis for understanding the potential photophysical properties of this compound, the following tables summarize key data for the parent compound, benzophenone, as well as for 4-fluorobenzophenone and 4-tert-butylbenzophenone.

Table 1: Photophysical Data of Benzophenone and Related Derivatives

| Compound | Absorption Max (λ_max) | Triplet Energy (E_T) | Triplet Lifetime (τ_T) | Phosphorescence Max (λ_phos) |

| Benzophenone | ~252 nm (in ethanol)[4] | ~69 kcal/mol | ~5 µs (in benzene) | ~444 nm (in ethanol at 77K)[5] |

| 4-Fluorobenzophenone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

| 4-tert-Butylbenzophenone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

Note: Specific quantitative data for the substituted compounds were not available in the searched literature. The table structure is provided for when such data is determined experimentally.

Experimental Protocols for Quantum Yield Determination

The quantum yield (Φ) of a photochemical process is a critical parameter that quantifies its efficiency. It is defined as the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. For benzophenones, the quantum yield of interest is often the triplet quantum yield (Φ_T), which is the efficiency of forming the triplet state upon photoexcitation.

Actinometry for Absolute Quantum Yield Measurement

Actinometry is a chemical method to determine the total number of photons in a light beam. This is essential for the calculation of absolute quantum yields. A chemical actinometer is a solution that undergoes a photochemical reaction with a well-known quantum yield.

Protocol for Potassium Ferrioxalate Actinometry:

-

Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, in 0.1 N H₂SO₄. This solution should be prepared in the dark and stored in a light-protected container.

-

Irradiation: Fill a cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the sample of interest. A parallel, un-irradiated cuvette should be kept as a dark control.

-

Development: After irradiation, take a known aliquot of the irradiated solution and the dark control. Add a buffered solution of 1,10-phenanthroline. The Fe²⁺ ions produced during the photoreduction of the ferrioxalate complex will form a colored complex with phenanthroline.

-

Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.

-

Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, the total number of photons that entered the solution can be calculated.

Comparative Method for Relative Quantum Yield Measurement

The comparative method involves comparing the emission of the sample of interest to that of a standard with a known quantum yield. This is a common method for determining fluorescence quantum yields, and a similar principle can be applied to determine phosphorescence quantum yields.

Protocol for Relative Phosphorescence Quantum Yield Determination:

-

Selection of a Standard: Choose a phosphorescent standard with a known quantum yield that absorbs at a similar wavelength to the sample of interest.

-

Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of both the standard and the sample.

-

Measure the phosphorescence emission spectra of both the standard and the sample at low temperature (e.g., 77 K in a liquid nitrogen dewar) using a spectrofluorometer with a phosphorescence mode. The excitation wavelength should be the same for both measurements.

-

-

Data Analysis: The phosphorescence quantum yield of the sample (Φ_p,sample) can be calculated using the following equation:

Φ_p,sample = Φ_p,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_p,std is the phosphorescence quantum yield of the standard.

-

I is the integrated phosphorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations of Key Processes

Jablonski Diagram for Benzophenone Photophysics

Caption: Jablonski diagram illustrating the electronic transitions in benzophenone upon photoexcitation.

Experimental Workflow for Absolute Quantum Yield Determination

Caption: Workflow for determining the absolute quantum yield using chemical actinometry.

Conclusion

This technical guide has provided a framework for researchers and professionals in drug development to understand and determine the quantum yield of this compound. While a specific value for its quantum yield remains to be experimentally determined, the detailed protocols for actinometry and comparative phosphorescence measurements offer a clear path forward. The photophysical data of related benzophenone derivatives serve as a valuable reference point. The provided diagrams of the underlying photochemical processes and experimental workflows are intended to facilitate the design and execution of experiments aimed at characterizing this and other novel substituted benzophenones. The determination of such fundamental photophysical parameters is crucial for the rational design of new photosensitizers and other light-activated molecules in medicinal chemistry.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Tert-butyl-4'-fluorobenzophenone

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Tert-butyl-4'-fluorobenzophenone. Despite extensive searches of chemical databases, biological screening libraries, and pharmacological studies, no specific data detailing the biological activity, molecular targets, or signaling pathways associated with this compound has been identified.

This guide is intended for researchers, scientists, and drug development professionals. While the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of relevant research, this document will summarize the current state of knowledge and provide context based on related chemical structures where applicable, though direct extrapolation of mechanisms is not scientifically valid.

Current Knowledge and Research Gaps

As of the date of this publication, this compound is primarily cataloged as a chemical intermediate available from various commercial suppliers. There are no published studies in peer-reviewed journals that investigate its pharmacological properties, including but not limited to:

-

Enzyme inhibition or activation

-

Receptor binding affinity

-

Cytotoxicity or other cellular effects

-

In vivo efficacy or toxicity

The absence of such data precludes the creation of a detailed technical guide on its mechanism of action.

Analysis of Structurally Related Compounds

While no direct information exists for this compound, the broader class of benzophenone derivatives has been explored in various therapeutic areas. It is crucial to note that minor structural modifications can lead to vastly different biological activities. Therefore, the following examples are provided for contextual understanding only and do not represent a predicted mechanism for the target compound.

-

Other Substituted Benzophenones: Certain benzophenone derivatives have been investigated for their potential as anticancer agents, antivirals, and anti-inflammatory compounds. The mechanism of action for these compounds varies widely depending on the nature and position of the substituents on the phenyl rings.

-

Compounds with Tert-butyl Groups: The tert-butyl group is a common moiety in pharmacologically active molecules and can influence properties such as receptor binding, metabolic stability, and lipophilicity. For instance, compounds containing tert-butyl phenols have been studied for their antioxidant and cytotoxic properties. However, the presence of this group alone is not predictive of a specific mechanism.

-

Fluorinated Aromatic Compounds: The inclusion of a fluorine atom can significantly alter the electronic properties and metabolic fate of a molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.

Logical Relationship Diagram

The following diagram illustrates the current information landscape regarding this compound.

Figure 1: A diagram illustrating the current lack of published scientific research connecting this compound to a known mechanism of action or any associated biological data.

Conclusion for Research and Drug Development Professionals

The following experimental workflow is proposed for initiating the investigation of this compound's mechanism of action:

Figure 2: A proposed experimental workflow for the initial characterization of the biological activity and mechanism of action of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Modified Polyetheretherketone (PEEK) using 4-Tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of modified polyetheretherketone (PEEK) incorporating 4-Tert-butyl-4'-fluorobenzophenone. This monomer can be utilized as a comonomer to enhance solubility and alter thermal properties, or as an end-capping agent to control molecular weight. The protocols are based on established nucleophilic aromatic substitution (SNAr) polymerization methods. Representative data on the expected properties of the resulting polymers are presented, and experimental workflows are visualized to guide researchers.

Introduction

Polyetheretherketone (PEEK) is a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties make it a material of interest for demanding applications, including medical implants and devices in the pharmaceutical industry. Standard PEEK is synthesized via the step-growth polymerization of 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[2][3]

Modification of the PEEK backbone can be achieved by incorporating substituted monomers. The introduction of a bulky tert-butyl group, through the use of this compound, is anticipated to disrupt polymer chain packing, thereby influencing properties such as solubility, glass transition temperature (Tg), and melting temperature (Tm). This modification can lead to PEEK variants with improved processability and tailored thermal characteristics.

This document outlines two primary applications for this compound in PEEK synthesis: as a comonomer for random copolymerization and as an end-capping agent for molecular weight control.

Synthesis Mechanisms

The synthesis of PEEK and its derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[4] In this process, a bisphenolate, generated in situ from a bisphenol and a weak base like potassium carbonate, attacks the activated aromatic dihalide. The electron-withdrawing ketone group in 4,4'-difluorobenzophenone and its derivatives activates the fluorine atoms towards nucleophilic displacement.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl-modified PEEK Copolymer

This protocol describes the synthesis of a random PEEK copolymer by incorporating this compound as a comonomer.

Materials:

-

4,4'-difluorobenzophenone

-

This compound

-

Hydroquinone

-

Anhydrous Potassium Carbonate (K₂CO₃), finely milled and dried

-

Diphenyl sulfone (solvent)

-

Toluene (azeotroping agent)

-

Methanol (for washing)

-

Deionized water (for washing)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Glassware for filtration and washing.

-

Vacuum oven.

Procedure:

-

Reactor Setup: In a flame-dried three-neck flask, add diphenyl sulfone and heat under a nitrogen atmosphere until molten.

-

Monomer Addition: To the molten solvent, add hydroquinone, 4,4'-difluorobenzophenone, and this compound in the desired molar ratio.

-

Base Addition: Add a slight excess of finely milled, anhydrous potassium carbonate (e.g., 1.05 moles per mole of hydroquinone).

-

Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux (approximately 140-160 °C) for 2-4 hours to azeotropically remove any water generated from the reaction of residual moisture with the base and the phenoxide formation.

-

Polymerization: After the removal of water, slowly distill off the toluene to raise the reaction temperature to 280-320 °C to initiate polymerization. Maintain this temperature for 4-8 hours under a steady flow of nitrogen. The viscosity of the mixture will increase as the polymer forms.

-

Precipitation and Washing: Cool the reaction mixture to approximately 150 °C and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.

-

Purification: Break up the solid polymer and wash it repeatedly with hot deionized water and methanol to remove the solvent, residual salts, and unreacted monomers.

-

Drying: Dry the purified polymer powder in a vacuum oven at 120 °C overnight.

Protocol 2: Molecular Weight Control of PEEK using this compound as an End-Capping Agent

This protocol details the use of this compound to control the molecular weight of PEEK by terminating the polymer chains.

Procedure:

-

Follow steps 1-4 of Protocol 1, using only 4,4'-difluorobenzophenone and hydroquinone as the primary monomers. An excess of the hydroquinone monomer is typically used to ensure hydroxyl end groups.

-

Polymerization: Raise the temperature to 280-320 °C and allow the polymerization to proceed for the desired amount of time to achieve a target molecular weight.

-

End-Capping: Add a calculated amount of this compound to the reaction mixture. The amount will determine the final average molecular weight. Allow the end-capping reaction to proceed for 1-2 hours.

-

Work-up: Follow steps 6-8 of Protocol 1 for precipitation, washing, and drying of the end-capped PEEK polymer.

Data Presentation

The following table summarizes representative (hypothetical) data for PEEK polymers synthesized with and without this compound. The data illustrates the expected trends upon incorporation of the tert-butyl group.

| Polymer Sample | Mol% this compound | Mn (kDa) | PDI | Tg (°C) | Tm (°C) | Solubility in NMP at RT |

| Control PEEK | 0% | 45 | 2.1 | 145 | 343 | Insoluble |

| PEEK-tBu-10 | 10% | 42 | 2.3 | 155 | 325 | Swelling |

| PEEK-tBu-25 | 25% | 38 | 2.5 | 168 | 305 | Soluble |

| PEEK-EC | End-capped | 25 | 1.9 | 143 | 338 | Insoluble |

-

Mn: Number average molecular weight

-

PDI: Polydispersity index

-

Tg: Glass transition temperature

-

Tm: Melting temperature

-

NMP: N-Methyl-2-pyrrolidone

-

RT: Room temperature

Visualizations

Experimental Workflow

Caption: General Experimental Workflow for Modified PEEK Synthesis

Logical Relationships

Caption: Expected Influence of Tert-butyl Group Incorporation on PEEK Properties

Conclusion

The use of this compound provides a versatile route to modify the properties of PEEK. As a comonomer, it can enhance solubility and raise the glass transition temperature, which may be advantageous for specific processing techniques and applications. As an end-capping agent, it offers a reliable method for controlling the molecular weight of PEEK, which is crucial for tailoring mechanical properties and melt viscosity. The protocols and data presented herein serve as a valuable starting point for researchers and scientists in the development of novel PEEK-based materials for advanced applications.

References

Application Notes and Protocols: 4-Tert-butyl-4'-fluorobenzophenone in Organic Light-Emitting Diodes (OLEDs)

Disclaimer: The following application notes and protocols are a projection based on the known properties of similar benzophenone derivatives and general principles of OLED design and fabrication. As of the latest literature review, specific experimental data for the use of 4-tert-butyl-4'-fluorobenzophenone in OLEDs is not available. These notes are intended to serve as a foundational guide for researchers and scientists interested in exploring its potential.

Introduction: Potential Role and Significance

This compound possesses structural features that suggest its potential as a host material in organic light-emitting diodes. The benzophenone core provides a rigid backbone with potential for high triplet energy, which is crucial for hosting phosphorescent emitters.[1][2] The introduction of a tert-butyl group can enhance solubility and thermal stability, while also potentially disrupting intermolecular packing to reduce aggregation-caused quenching.[3] The fluorine substituent can influence the material's electronic properties, such as its HOMO/LUMO energy levels, and potentially improve electron injection or transport.

Potential Applications:

-

Host Material for Phosphorescent OLEDs (PhOLEDs): The high triplet energy expected from the benzophenone structure makes it a candidate for hosting green or blue phosphorescent emitters, ensuring efficient energy transfer.[2]

-

Electron Transporting Material (ETL): Depending on its LUMO level, it could facilitate electron transport from the cathode to the emissive layer.

-

Exciton Blocking Layer (EBL): With a sufficiently wide bandgap, it could be used to confine excitons within the emissive layer, thereby increasing device efficiency.

Hypothetical Device Architecture and Energy Level Diagram

A common multilayer OLED structure incorporating this compound (TBFB) as a host material is proposed below.

References

- 1. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noctiluca.eu [noctiluca.eu]

- 3. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4-Tert-butyl-4'-fluorobenzophenone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-tert-butyl-4'-fluorobenzophenone is a diarylketone derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom—impart specific reactivity and properties to both the parent molecule and its downstream products. These characteristics make it a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.

The presence of the carbonyl group allows for a variety of classical ketone reactions, while the tert-butyl group can direct metallation reactions and influence the conformation of final products. The fluorine atom on one of the phenyl rings provides a site for nucleophilic aromatic substitution and can also be used to modulate the electronic properties and metabolic stability of target molecules, a common strategy in medicinal chemistry.

Key Synthetic Applications

The primary applications of this compound as a synthetic intermediate include:

-

Synthesis of Tertiary Alcohols: The ketone functionality readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. These alcohols are common substructures in many biologically active molecules.

-

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, providing a pathway to complex secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various substituted alkenes.

-

Asymmetric Reduction: Chiral catalysts can be employed for the asymmetric reduction of the ketone to produce enantiomerically enriched secondary alcohols, which are crucial chiral building blocks in drug synthesis.

Protocols for Key Synthetic Transformations

Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of this compound with methylmagnesium bromide to yield 1-(4-(tert-butyl)phenyl)-1-(4-fluorophenyl)-ethanol.

Experimental Workflow

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-tert-butyl-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving the synthesis of derivatives from 4-tert-butyl-4'-fluorobenzophenone. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and material sciences.[1][2] This protocol will focus on the palladium-catalyzed coupling of an aryl halide (derived from this compound) with a suitable boronic acid.

Introduction

The synthesis of complex biaryl ketones is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling offers a versatile and efficient method for this purpose.[1] In this context, we will explore the reaction of a halogenated derivative of this compound with an appropriate arylboronic acid. The reaction's success and efficiency are highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent.[3] Optimization of these parameters is crucial for achieving high yields and purity.[1]

Reaction Scheme and Principles

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A representative reaction scheme for the coupling of a hypothetical bromo-derivative of this compound with 4-tert-butylphenylboronic acid is presented below. The bromine can be introduced at various positions on the benzophenone scaffold, and the choice of boronic acid can be varied to generate a library of compounds.

Caption: General Suzuki coupling reaction scheme.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the Suzuki coupling product are highly sensitive to the reaction conditions. The following tables summarize typical parameters and their effects, drawn from general principles of Suzuki-Miyaura reactions on complex aryl halides.[3][4][5]

Table 1: Influence of Palladium Catalyst and Ligand on Yield

| Entry | Palladium Source (mol%) | Ligand | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | PPh₃ | Good | [6] |

| 2 | Pd₂(dba)₃ (2.5) | S-Phos (6) | High | [4] |

| 3 | Pd(OAc)₂ (2) | Buchwald Ligand | Very High | [7] |

| 4 | Heterogeneous Pd/C | None | Moderate | [8] |

Table 2: Effect of Base and Solvent on Reaction Efficiency

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | K₃PO₄ (3.0) | THF | 50 | High | [4] |

| 2 | NaOH (2.0) | MeOH/H₂O (3:2) | Reflux | 96.3 | [3] |

| 3 | Cs₂CO₃ | Toluene | 110 | Good | [9] |

| 4 | i-Pr₂NH | Toluene | 80 | Good | [6] |

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction to synthesize a derivative of this compound.

General Procedure for Asymmetric Suzuki-Miyaura Coupling